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Compound of Interest

Compound Name: 5-Chloro-1-pentene

Cat. No.: B1630857 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-
Chloro-1-pentene (CAS No: 928-50-7), a versatile bifunctional molecule featuring both an

alkene and a chloroalkane functional group. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition. This information is crucial for the structural

elucidation, identification, and quality control of this compound in research and development

settings.

Spectroscopic Data Summary
The quantitative spectroscopic data for 5-Chloro-1-pentene are summarized in the tables

below, providing a clear reference for its characteristic spectral features.

Table 1: Predicted ¹H NMR Spectroscopic Data
Note: The following ¹H NMR data are predicted values based on standard chemical shift

correlations and may vary slightly from experimentally determined values.
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Protons (Position)
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 (a, a') ~5.0 ddt

J(H-1a, H-2) ≈ 10.2,

J(H-1b, H-2) ≈ 17.1,

J(H-1, H-3) ≈ 1.5

H-2 ~5.8 m -

H-3 ~2.2 q
J(H-3, H-2) ≈ 6.8, J(H-

3, H-4) ≈ 7.0

H-4 ~1.9 p
J(H-4, H-3) ≈ 7.0, J(H-

4, H-5) ≈ 6.6

H-5 ~3.6 t J(H-5, H-4) ≈ 6.6

Table 2: ¹³C NMR Spectroscopic Data
The expected chemical shift ranges for the carbon atoms in 5-Chloro-1-pentene are presented

below.

Carbon (Position) Chemical Shift (δ, ppm)

C-1 (=CH₂) ~115.5

C-2 (-CH=) ~137.2

C-3 (-CH₂-) ~32.8

C-4 (-CH₂-) ~29.7

C-5 (-CH₂Cl) ~44.3

Table 3: Infrared (IR) Spectroscopy Data
The following table lists the characteristic infrared absorption bands for 5-Chloro-1-pentene.
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Wavenumber (cm⁻¹) Vibration Type Intensity

~3080 =C-H stretch Medium

2960-2850 C-H stretch (alkane) Strong

~1642 C=C stretch Medium

~1440 -CH₂- scissoring Medium

995 & 915 =C-H bend (out-of-plane) Strong

~650 C-Cl stretch Strong

Table 4: Mass Spectrometry (MS) Data
The key mass-to-charge ratios (m/z) observed in the electron ionization mass spectrum of 5-
Chloro-1-pentene are detailed below.[1][2][3]

m/z Proposed Fragment Ion Relative Intensity

104/106 [M]⁺ (Molecular Ion) Low

71 [M - Cl]⁺ Medium

69 [C₅H₉]⁺ Medium

55 [C₄H₇]⁺ High

41 [C₃H₅]⁺ High

39 [C₃H₃]⁺ Medium

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided to ensure

reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-Chloro-1-pentene (approximately 5-10 mg) is dissolved

in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. A small
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amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse sequence is used.

Acquisition Parameters: A spectral width of approximately 12 ppm, an acquisition time of

3-4 seconds, and a relaxation delay of 1-2 seconds are set. Typically, 8 to 16 scans are

co-added to improve the signal-to-noise ratio.

Processing: The resulting Free Induction Decay (FID) is processed with an exponential

multiplication (line broadening of 0.3 Hz) and Fourier transformed. The spectrum is then

phased, baseline corrected, and referenced to the TMS signal.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence is employed.

Acquisition Parameters: A spectral width of approximately 220 ppm, an acquisition time of

1-2 seconds, and a relaxation delay of 2-5 seconds are used. A larger number of scans

(e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

Processing: The FID is processed with an exponential multiplication (line broadening of 1-

2 Hz) and Fourier transformed. The spectrum is then phased, baseline corrected, and

referenced to the solvent signal or TMS.

Infrared (IR) Spectroscopy
Sample Preparation: As 5-Chloro-1-pentene is a liquid at room temperature, the spectrum is

acquired using the neat liquid. A drop of the sample is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data

acquisition.
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Data Acquisition:

A background spectrum of the clean salt plates is first recorded.

The sample is then placed in the spectrometer's sample compartment.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

To improve the signal-to-noise ratio, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: The volatile 5-Chloro-1-pentene is introduced into the mass

spectrometer via a gas chromatograph (GC-MS) for separation and purification prior to

analysis. A small volume of a dilute solution of the analyte in a volatile solvent (e.g.,

dichloromethane or hexane) is injected into the GC.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is

used.

Gas Chromatography Parameters:

Column: A non-polar capillary column (e.g., DB-5 or equivalent) is typically used.

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

Oven Program: A temperature gradient is programmed to ensure good separation, for

example, starting at 50°C and ramping up to 250°C.

Mass Spectrometry Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: The mass analyzer is set to scan a mass range of m/z 35-200.
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Data Acquisition: The instrument is operated in full scan mode to obtain the mass

spectrum of the eluting compound.

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and

characteristic fragmentation patterns. The isotopic pattern of chlorine-containing fragments

(M and M+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic

techniques to confirm the structure of 5-Chloro-1-pentene.

Spectroscopic Techniques Derived Information

NMR Spectroscopy
(¹H & ¹³C)

Carbon-Hydrogen Framework
Connectivity

IR Spectroscopy Functional Groups
(C=C, C-Cl)

Mass Spectrometry Molecular Weight
Fragmentation Pattern

5-Chloro-1-pentene
Structure Elucidation

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis for 5-Chloro-1-pentene.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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